![molecular formula C6H8O2 B13619368 (2E)-4-methylpenta-2,4-dienoic acid](/img/structure/B13619368.png)
(2E)-4-methylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-methylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a suitable electrophile to form the desired product . Another method involves the use of cyanide ion displacement followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2E)-4-methylpenta-2,4-dienoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2E)-4-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act on cell membranes and mitochondria, leading to changes in membrane permeability and energy metabolism . These interactions can result in various biological effects, such as antimicrobial activity and inhibition of enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2E)-4-methylpenta-2,4-dienoic acid include other conjugated dienes and carboxylic acids, such as (2E,4E)-decadienoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H8O2 |
---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(2E)-4-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b4-3+ |
InChI-Schlüssel |
VVHRGZKMNAOETC-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=C)/C=C/C(=O)O |
Kanonische SMILES |
CC(=C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.